molecular formula C10H13NO2 B14845020 3-Hydroxy-5-isopropylbenzamide

3-Hydroxy-5-isopropylbenzamide

Cat. No.: B14845020
M. Wt: 179.22 g/mol
InChI Key: XHDMPSPEICQJCT-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isopropylbenzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group This compound is characterized by the presence of a hydroxyl group at the third position and an isopropyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-isopropylbenzamide can be achieved through several methods. One common approach involves the direct condensation of 3-hydroxy-5-isopropylbenzoic acid with an appropriate amine under acidic or basic conditions. The reaction can be catalyzed by agents such as Lewis acids or bases, and solvents like dichloromethane or ethanol can be used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. This green chemistry approach minimizes the use of hazardous reagents and solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-isopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: 3-Isopropyl-5-hydroxybenzoic acid or 3-isopropyl-5-hydroxybenzophenone.

    Reduction: 3-Hydroxy-5-isopropylaniline.

    Substitution: 3-Chloro-5-isopropylbenzamide or 3-bromo-5-isopropylbenzamide.

Scientific Research Applications

3-Hydroxy-5-isopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-methylbenzamide
  • 3-Hydroxy-5-ethylbenzamide
  • 3-Hydroxy-5-tert-butylbenzamide

Uniqueness

3-Hydroxy-5-isopropylbenzamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-hydroxy-5-propan-2-ylbenzamide

InChI

InChI=1S/C10H13NO2/c1-6(2)7-3-8(10(11)13)5-9(12)4-7/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

XHDMPSPEICQJCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)O)C(=O)N

Origin of Product

United States

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